2-(1-Adamantylimino)-5-phenylfuran-3-one
Description
2-(1-Adamantylimino)-5-phenylfuran-3-one is a heterocyclic compound featuring a furan-3-one core substituted with a phenyl group at position 5 and an adamantylimino group at position 2. The adamantane moiety imparts high lipophilicity and structural rigidity, which are advantageous in medicinal chemistry for enhancing metabolic stability and target binding . The compound’s furanone ring contributes to its electrophilic reactivity, enabling interactions with nucleophilic residues in biological targets.
Properties
CAS No. |
126681-73-0 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1-adamantylimino)-5-phenylfuran-3-one |
InChI |
InChI=1S/C20H21NO2/c22-17-9-18(16-4-2-1-3-5-16)23-19(17)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2 |
InChI Key |
VBBFXPFWUSLLNF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Synonyms |
5-Phenyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylimino)-3(2H)-furanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The adamantylimino group in the target compound differentiates it from simpler adamantane derivatives (e.g., 1-Adamantylthiourea) by introducing a conjugated imine bond, which may enhance π-π stacking interactions in biological systems .
- Compared to non-adamantane furanones like 5-ethyl-2,3-dihydrofuran-2-one, the adamantyl substitution significantly increases molecular weight and lipophilicity, likely altering pharmacokinetic profiles .
Physicochemical Properties
- Solubility: Adamantane derivatives generally exhibit low aqueous solubility due to their hydrophobicity. For instance, 1-Adamantylthiourea is sparingly soluble in water (<1 mg/mL), whereas the target compound’s furanone ring may slightly improve solubility in polar solvents .
- Stability: The adamantane cage enhances thermal and oxidative stability. However, the imino group in this compound may render it susceptible to hydrolysis under acidic conditions, unlike more stable adamantane-carbonitriles .
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